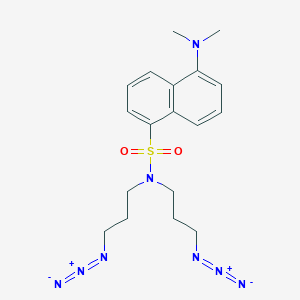![molecular formula C20H41NO3 B14201449 N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide CAS No. 920277-63-0](/img/structure/B14201449.png)
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is a ceramide, a class of lipid molecules that are essential components of cell membranes. Ceramides play a crucial role in cellular signaling, particularly in the regulation of cell differentiation, proliferation, and apoptosis. This compound is characterized by its long-chain fatty acid and sphingoid base, which contribute to its unique biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide typically involves the condensation of a fatty acid with a sphingoid base. One common method is the reaction of pentadecanoic acid with a sphinganine derivative under acidic conditions to form the amide bond. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification steps like recrystallization and chromatography are essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for amides.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted ceramides with different functional groups.
科学的研究の応用
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of ceramides in various chemical reactions.
Biology: Investigated for its role in cell signaling pathways, particularly in apoptosis and cell differentiation.
Medicine: Explored for its potential therapeutic effects in treating skin disorders, neurodegenerative diseases, and cancer.
Industry: Utilized in the formulation of skincare products due to its moisturizing and barrier-enhancing properties.
作用機序
The mechanism of action of N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as ceramidases and sphingomyelinases. By influencing these enzymes, the compound can regulate the levels of bioactive sphingolipids, which in turn affect cellular processes like apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
- N-[(2S,3R)-1,3-Dihydroxy-2-dodecanyl]tetradecanamide
- N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid
Uniqueness
N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide is unique due to its specific fatty acid chain length and the presence of two hydroxyl groups, which confer distinct biochemical properties. These structural features influence its interaction with cellular membranes and its role in signaling pathways, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
920277-63-0 |
|---|---|
分子式 |
C20H41NO3 |
分子量 |
343.5 g/mol |
IUPAC名 |
N-[(2S)-1,3-dihydroxypentadecan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C20H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-19(23)18(16-22)21-20(24)15-17(2)3/h17-19,22-23H,4-16H2,1-3H3,(H,21,24)/t18-,19?/m0/s1 |
InChIキー |
XPTMEFYBSQCCRJ-OYKVQYDMSA-N |
異性体SMILES |
CCCCCCCCCCCCC([C@H](CO)NC(=O)CC(C)C)O |
正規SMILES |
CCCCCCCCCCCCC(C(CO)NC(=O)CC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)
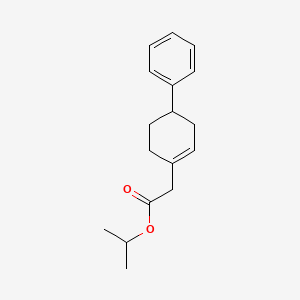
![Methanone, [2-(5-bromo-3-pyridinyl)phenyl]phenyl-](/img/structure/B14201396.png)
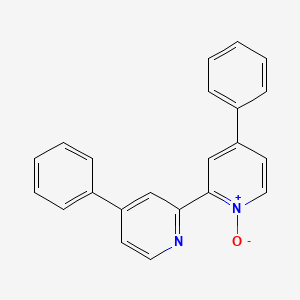


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
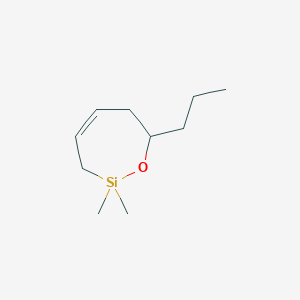
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
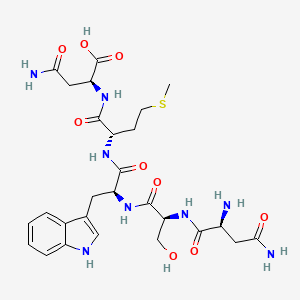
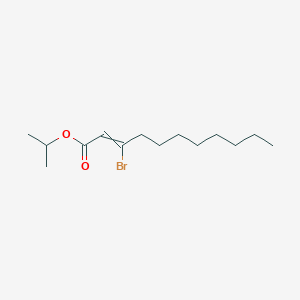
![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
